Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system comprising a thiazole ring fused to a pyrimidine ring, with substituents including a 2-ethyl group, a 7-methyl group, and a 4-(methylthio)phenyl moiety at position 3.
Properties
CAS No. |
618075-65-3 |
|---|---|
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 2-ethyl-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N2O3S2/c1-5-13-16(21)20-15(11-6-8-12(24-4)9-7-11)14(17(22)23-3)10(2)19-18(20)25-13/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
IDODLTLGPSXWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform . The intermediate compounds are then subjected to further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and can be used in studies related to cell signaling and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Position 5 Aryl Groups
- 4-Bromophenyl Analog: Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits strong π-halogen interactions in its crystal structure, stabilizing the lattice through C–Br···π contacts.
- 4-Chlorophenyl Analog : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () demonstrates how electron-withdrawing substituents (Cl) influence conjugation and hydrogen-bonding patterns. The methylthio group (SMe) in the target compound, being electron-donating, may enhance electron density at the phenyl ring, affecting intermolecular interactions .
Position 2 Substituents
- Benzylidene Derivatives: Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shows a planar benzylidene group, with fluorine participating in weak C–H···F interactions. The 2-ethyl group in the target compound lacks such directional interactions but may improve steric bulk . Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () forms C–H···O hydrogen bonds via methoxy groups, creating a supramolecular chain along the c-axis.
Ester Group Variations
Replacing the ethyl ester (common in analogs) with a methyl ester in the target compound reduces steric hindrance and slightly increases electrophilicity at the carbonyl carbon. This modification may influence hydrolysis rates and metabolic stability in biological systems .
Crystallographic and Conformational Analysis
- Ring Puckering : In ethyl analogs (e.g., ), the thiazolopyrimidine ring adopts a flattened boat conformation (C5 deviation: 0.224 Å), with dihedral angles between the fused ring and aryl groups ranging from 80.94° (trimethoxybenzylidene) to near-planar arrangements in simpler derivatives. The 4-(methylthio)phenyl group in the target compound likely induces distinct torsional angles due to steric and electronic differences .
- Hydrogen Bonding : Ethyl derivatives with methoxy or carbonyl substituents () form bifurcated C–H···O bonds, whereas the methylthio group in the target compound may favor weaker S···π or van der Waals interactions, altering crystallization behavior .
Biological Activity
Methyl 2-ethyl-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound exhibits a variety of biological activities due to its unique structural features and functional groups.
Structural Characteristics
The compound's structure includes:
- Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse pharmacological properties.
- Functional Groups : The presence of a methylthio group and an ethyl substituent significantly influences its biological activity.
The molecular formula is , and its molecular weight is approximately 346.44 g/mol.
Biological Activities
Research indicates that compounds in the thiazolo[3,2-a]pyrimidine class exhibit various biological activities, including:
-
Anticancer Activity :
- Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives of thiazolo[3,2-a]pyrimidines have demonstrated significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cells, with IC50 values indicating potent activity .
- In vitro studies on related compounds have reported IC50 values as low as 6.2 μM against HCT-116 cells, suggesting potential for further development in cancer therapeutics .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in cancer progression or inflammation.
- Its structural features allow it to modulate biological pathways effectively.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Biginelli Reaction : A three-component reaction involving aldehydes, β-keto esters, and urea or thiourea.
- Cyclization Reactions : These reactions help form the thiazole and pyrimidine rings integral to the compound's structure.
Case Studies and Experimental Data
| Study | Cell Line | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| Study A | MCF-7 | 27.3 | Anticancer |
| Study B | HCT-116 | 6.2 | Anticancer |
| Study C | Pathogenic Bacteria | Variable | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
